2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde
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Overview
Description
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C14H20N2O. It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include 2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzoic acid (oxidation), 2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzyl alcohol (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: Similar structure but lacks the dimethyl substitution on the benzene ring.
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid: Contains a thieno[2,3-d]pyrimidine ring instead of a benzene ring.
(Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide: Contains a diazenecarbothioamide group instead of an aldehyde group.
Uniqueness
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethyl groups and the piperazine ring allows for versatile chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(12(2)8-13(11)10-17)16-6-4-15(3)5-7-16/h8-10H,4-7H2,1-3H3 |
InChI Key |
JVFFTLJEJUHSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)C)C=O |
Origin of Product |
United States |
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